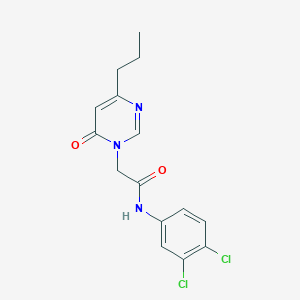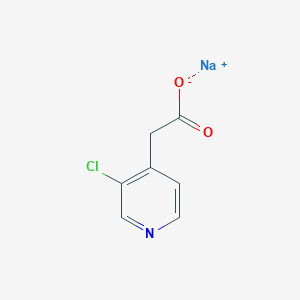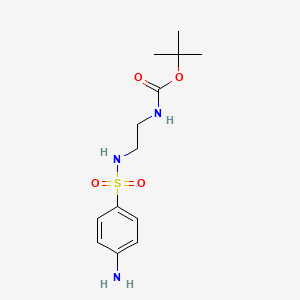
N-(3,4-dichlorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the field of scientific research. DPA belongs to the class of pyrimidine derivatives and has been studied extensively for its potential in various applications, including biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis and Quantum Computational Approaches
Research has detailed the vibrational spectroscopic signatures of related molecules, emphasizing the effects of rehybridization and hyperconjugation on dimer molecules. These studies, utilizing Raman and Fourier transform infrared spectroscopy combined with density functional theory, offer insights into the stereo-electronic interactions leading to stability. This approach has been applied to molecules with structural similarities, highlighting the importance of intramolecular and intermolecular contacts and their implications for pharmacokinetics and antiviral activity (Jenepha Mary et al., 2022).
Synthesis and Antimicrobial Activity
Derivatives of pyrimidines, including those structurally similar to N-(3,4-dichlorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the understanding of how structural modifications can influence biological activity, offering a pathway to new antimicrobial agents (Hossan et al., 2012).
Corrosion Inhibition
The synthesis of acetamide derivatives, including those with long alkyl side chains, has demonstrated potential as corrosion inhibitors. These compounds, tested in acidic and mineral oil mediums, have shown promising inhibition efficiencies, suggesting applications in protecting metal surfaces against corrosion (Yıldırım & Cetin, 2008).
Anticancer Activity and Molecular Docking Analysis
Research focusing on structurally related compounds has explored their synthesis, characterization, and potential as anticancer agents through molecular docking analysis. These studies aim to understand the binding interactions of such compounds with biological targets, contributing to the development of new therapeutic agents (Sharma et al., 2018).
Antioxidant and Antitumor Activities
Investigations into the antioxidant and antitumor activities of prepared nitrogen heterocycles, including oxazolone and acetamide derivatives, have provided insights into their potential therapeutic applications. These studies emphasize the importance of synthetic chemistry in discovering new drugs with desirable biological activities (El-Moneim et al., 2011).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-2-3-10-7-15(22)20(9-18-10)8-14(21)19-11-4-5-12(16)13(17)6-11/h4-7,9H,2-3,8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPQYCMKVPKUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2735597.png)




![N-(1-cyano-1,2-dimethylpropyl)-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2735603.png)

![1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-amine](/img/structure/B2735606.png)




![2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2735616.png)
